3-溴-4-(壬氧基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

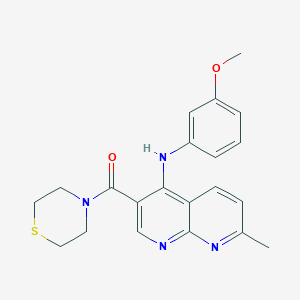

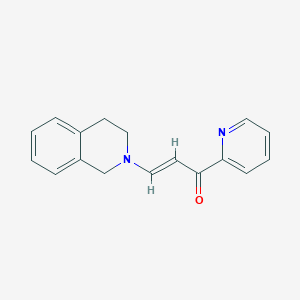

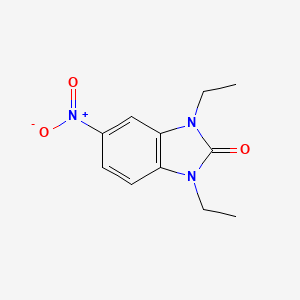

3-Bromo-4-(nonyloxy)benzaldehyde is a brominated benzaldehyde derivative with a nonyloxy substituent at the fourth position. This compound is not directly discussed in the provided papers, but its structure and properties can be inferred from related compounds. Benzaldehydes are aromatic aldehydes with a formyl group attached to a benzene ring, and they are key intermediates in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of brominated benzaldehydes can be achieved through various methods. For instance, the synthesis of 2-aryl-1,2-dihydrophthalazines involves the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, using potassium carbonate as a base and iron(III) chloride as a catalyst . Similarly, the synthesis of a natural product starting from a brominated phenylmethanol derivative suggests that brominated benzaldehydes can be intermediates in the synthesis of complex molecules . Additionally, the synthesis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes indicates that bromoalkoxy substituents can be introduced into the benzaldehyde structure .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be analyzed using various spectroscopic techniques and computational methods. For example, the structure of a benzaldehyde/boron trifluoride adduct was determined by X-ray crystallography, showing that the Lewis acid BF3 is complexed anti to the phenyl group . Similarly, the structure of a novel hydrazone Schiff base compound was elucidated using single-crystal X-ray diffraction, vibrational spectroscopy, and DFT calculations .

Chemical Reactions Analysis

Benzaldehyde derivatives undergo a wide range of chemical reactions. The palladium-catalyzed Heck-type coupling reactions of bromobenzaldehydes with silyloxy-alkenes lead to dihydroxyalkenylbenzaldehydes, which are useful in the synthesis of bioactive compounds like lipoxin analogues . The oxidation of benzaldehydes by tetraethylammonium bromochromate results in the formation of corresponding acids, with the reaction kinetics and thermodynamics being thoroughly studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by substituents on the benzene ring. For instance, the electronic properties of a brominated benzohydrazide were studied through hyperpolarizability, MEP, and HOMO-LUMO analysis . The solubility, melting point, and reactivity of these compounds can vary significantly depending on the nature and position of the substituents.

科学研究应用

合成过程和化学反应:

- 苯甲醛,包括类似于 3-溴-4-(壬氧基)苯甲醛的化合物,用于各种合成过程中。例如,它们与非稳定的偶氮甲亚胺负离子反应,形成诸如 5-芳基恶唑烷的中间体,该中间体用于生产 N-苄基-β-羟基苯乙胺 (Moshkin & Sosnovskikh, 2013).

- 它们还参与苯甲醛肟的钯催化邻位溴化,从而合成 2-溴苯甲醛 (Dubost et al., 2011).

光催化和有机合成:

- 研究表明,它们可用作醛和酮的光敏保护基团,展示了它们在有机合成和材料科学中的潜力 (Lu et al., 2003).

- 此外,它们已用于铃木交叉偶联反应中,用于合成复杂的有机化合物 (Wang et al., 2014).

医药和生物研究:

- 在药物研究中,这些化合物是合成各种生物活性分子的重要中间体。例如,它们用于合成具有潜在抗菌活性的喹唑啉酮 (Patel et al., 2006).

农业应用:

- 某些苯甲醛衍生物,包括溴代衍生物,已被探索用作植物生长调节剂 (Yoshikawa & Doi, 1998).

安全和危害

The safety data sheet for a similar compound, 3,4-Dimethoxybenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid getting the compound in eyes, on skin, or on clothing .

作用机制

Target of Action

Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

Brominated compounds often participate in free radical reactions, which can affect a wide range of biochemical pathways .

Result of Action

The compound’s interactions with its targets could lead to changes in cellular function or structure .

属性

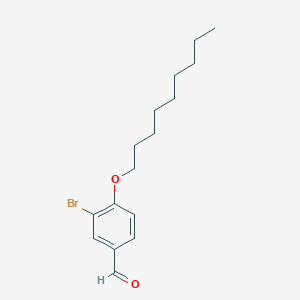

IUPAC Name |

3-bromo-4-nonoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrO2/c1-2-3-4-5-6-7-8-11-19-16-10-9-14(13-18)12-15(16)17/h9-10,12-13H,2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZJFSLCPLIYEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=C(C=C(C=C1)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(nonyloxy)benzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

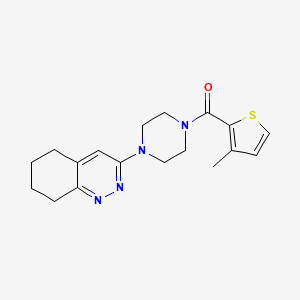

![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)

![ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3010004.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)